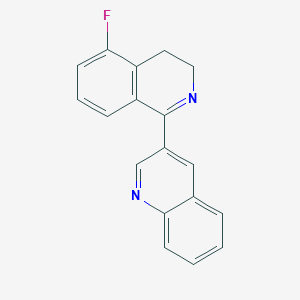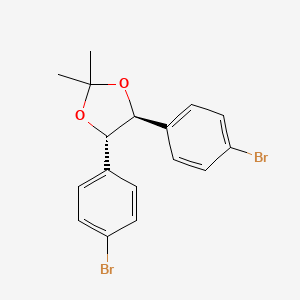
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two bromophenyl groups and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with a suitable chiral diol under acidic conditions to form the dioxolane ring. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
化学反应分析
Types of Reactions
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromophenyl groups can be reduced to form phenyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of phenyl derivatives.
科学研究应用
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Studied for its potential use in the development of new materials with unique properties.
Catalysis: Explored as a ligand in asymmetric catalysis for the synthesis of chiral compounds.
作用机制
The mechanism of action of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane depends on its application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new bonds. In medicinal chemistry, its mechanism of action would depend on the specific target molecule it is designed to interact with, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
(4R,5R)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The racemic mixture of the compound.
4,5-bis(4-chlorophenyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of bromine atoms also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
873297-76-8 |
|---|---|
分子式 |
C17H16Br2O2 |
分子量 |
412.1 g/mol |
IUPAC 名称 |
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C17H16Br2O2/c1-17(2)20-15(11-3-7-13(18)8-4-11)16(21-17)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
InChI 键 |
REAMGYWTLUGICF-HOTGVXAUSA-N |
手性 SMILES |
CC1(O[C@H]([C@@H](O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
规范 SMILES |
CC1(OC(C(O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)
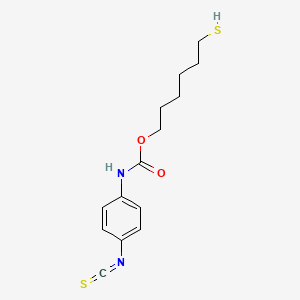
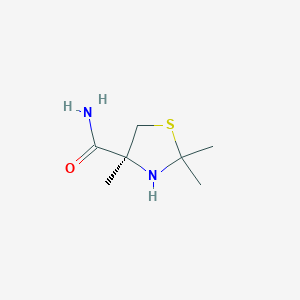
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
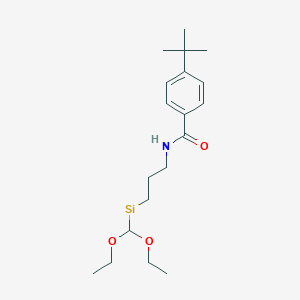
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)

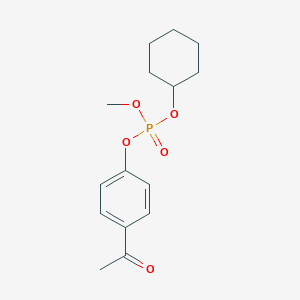
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
